

Application Notes and Protocols for Oral Administration of Tranilast in Rodents

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Compound of Interest

Compound Name: *Tranilast*

Cat. No.: *B1681357*

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These application notes provide detailed protocols for the preparation and oral administration of **Tranilast** to rodents for research purposes. The information is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties of Tranilast

Tranilast, with the chemical name 2-[[3-(3,4-dimethoxyphenyl)-1-oxo-2-propen-1-yl]amino]-benzoic acid, is an antiallergic agent.^[1] A summary of its relevant physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Tranilast**

Property	Value	Reference
Molecular Formula	C18H17NO5	[1]
Molecular Weight	327.33 g/mol	[2]
Appearance	Crystalline solid	[1]
Solubility	- Water: Almost insoluble[3], Insoluble[2][4] - PBS (pH 7.2): Approx. 0.2 mg/mL[1] - DMSO: >10 mg/mL[4], 20 mg/mL[1], 65 mg/mL (at 25°C)[2] - Ethanol: Approx. 2 mg/mL[1], Insoluble[2] - Dimethyl formamide (DMF): Approx. 35 mg/mL[1] - Dioxane: Soluble[3]	[1][2][3][4]
Stability	Photochemically unstable in solution.[3] Store solid at -20°C for up to 4 years.[1] Store solutions at -20°C for up to 3 months.[4]	[1][3][4]

Experimental Protocols for Oral Administration

The following are two recommended protocols for the oral administration of **Tranilast** to rodents. The choice of protocol may depend on the specific experimental design, the required dosing accuracy, and animal welfare considerations.

Protocol 1: Oral Gavage using Carboxymethyl Cellulose Sodium (CMC-Na) Suspension

This is a standard and widely used method for the oral administration of poorly water-soluble compounds in rodents.

Materials:

- **Tranilast** powder

- Sodium carboxymethyl cellulose (CMC-Na)
- Sterile water for injection
- Mortar and pestle or homogenizer
- Magnetic stirrer and stir bar
- Weighing scale
- Appropriately sized oral gavage needles (stainless steel, flexible plastic, or soft-tipped)
- Syringes

Procedure:

- **Vehicle Preparation:** Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. To do this, slowly add 0.5 g of CMC-Na powder to 100 mL of sterile water while stirring vigorously with a magnetic stirrer. Continue stirring until the CMC-Na is completely dissolved and the solution is clear. Other concentrations of CMC-Na (e.g., 1%) can also be used depending on the required viscosity.
- **Dosage Calculation:** Calculate the required amount of **Tranilast** based on the desired dose (e.g., mg/kg) and the body weight of the animals. For example, for a 50 mg/kg dose in a 25 g mouse, you would need 1.25 mg of **Tranilast** per mouse.
- **Suspension Preparation:**
 - Weigh the calculated amount of **Tranilast** powder.
 - Levigate the **Tranilast** powder with a small amount of the 0.5% CMC-Na vehicle to form a smooth paste. This can be done in a mortar and pestle.
 - Gradually add the remaining volume of the 0.5% CMC-Na solution to the paste while continuously mixing to achieve the final desired concentration.
 - For a more homogenous suspension, use a homogenizer.

- A final concentration of 5 mg/mL can be achieved to deliver a 50 mg/kg dose in a volume of 10 mL/kg.[2]
- Administration:
 - Gently restrain the rodent.
 - Measure the correct length for gavage needle insertion (from the corner of the mouth to the last rib).
 - Draw the calculated volume of the **Tranilast** suspension into a syringe fitted with an appropriately sized gavage needle.
 - Ensure the suspension is well-mixed immediately before drawing it into the syringe.
 - Carefully insert the gavage needle into the esophagus and deliver the dose directly into the stomach.
 - Monitor the animal briefly after administration to ensure there are no adverse effects.

Note: The maximum recommended gavage volume for mice is typically 10 mL/kg.[5]

Protocol 2: Voluntary Oral Administration in a Palatable Jelly

This method can reduce the stress associated with handling and gavage, which may be beneficial for long-term studies.[6][7][8]

Materials:

- **Tranilast** powder
- Gelatin
- Non-caloric sweetener (e.g., sucralose)
- Flavoring essence (e.g., strawberry, chocolate)

- Sterile water
- Small weighing dishes or a 24-well plate
- Heating plate with stirring function
- Micropipettes

Procedure:

- Jelly Preparation (Vehicle):
 - Prepare a stock solution of gelatin (e.g., 10% w/v) in water by heating and stirring until fully dissolved.
 - Prepare a stock solution of a non-caloric sweetener (e.g., 20% w/v sucralose).
 - In a separate container, mix the gelatin solution with the sweetener solution and a few drops of flavoring essence.
 - Aliquot the jelly mixture into small molds (e.g., wells of a 24-well plate) and allow it to set at 4°C.
- Dosage Calculation: Calculate the amount of **Tranilast** needed per jelly piece based on the desired dose and the number of animals to be treated.
- **Tranilast** Jelly Preparation:
 - Dissolve or suspend the calculated amount of **Tranilast** in a small volume of a suitable solvent (e.g., DMSO) before mixing it into the liquid jelly preparation. Ensure the final concentration of the organic solvent is minimal and non-toxic.
 - Alternatively, for a suspension, directly mix the **Tranilast** powder into the warm liquid jelly mixture before it sets. Ensure thorough mixing for a homogenous distribution.
 - Pour the **Tranilast**-containing jelly mixture into molds and allow it to set.
- Animal Training:

- For a few days prior to the experiment, acclimate the rodents to the plain (vehicle) jelly by placing a small piece in their cage. This will encourage voluntary consumption.
- Administration:
 - Provide each animal with a pre-weighed piece of the **Tranilast**-containing jelly.
 - Observe the animals to ensure they consume the entire dose.

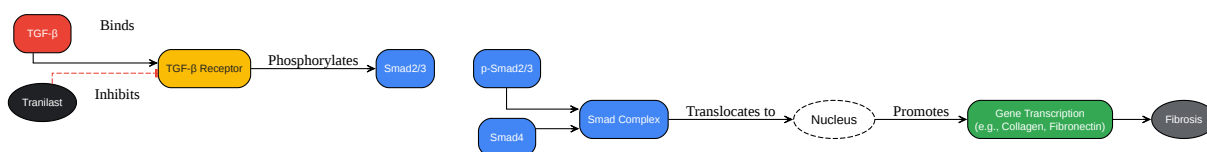
Note: The palatability of the jelly containing **Tranilast** should be assessed, as the drug's taste may deter voluntary consumption.

Mechanism of Action and Signaling Pathways

Tranilast exerts its effects through multiple mechanisms, primarily by inhibiting the release of chemical mediators from mast cells, such as histamine and prostaglandins.[9] It also significantly impacts fibrotic processes by modulating the transforming growth factor-beta (TGF- β) signaling pathway.[9][10] Additionally, **Tranilast** has been shown to influence other signaling cascades, including the MAPK, PI3K, NF- κ B, and JAK2/STAT3 pathways, which are involved in inflammation, cell proliferation, and apoptosis.[11][12][13]

Tranilast's Impact on the TGF- β Signaling Pathway

The following diagram illustrates the inhibitory effect of **Tranilast** on the TGF- β signaling pathway, a key mechanism in its anti-fibrotic action.



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Caption: Inhibition of the TGF- β signaling pathway by **Tranilast**.

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